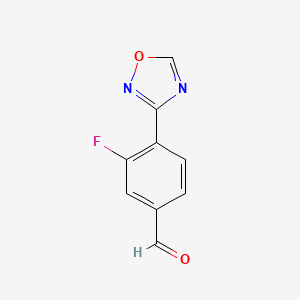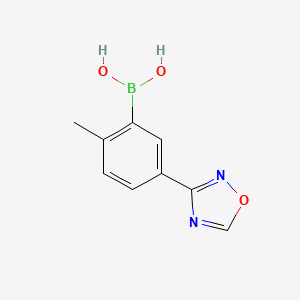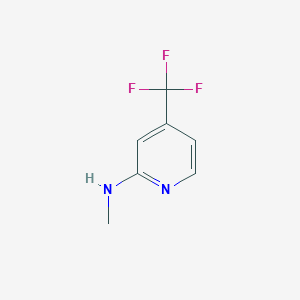![molecular formula C20H20O11 B12456603 1,5-Dihydroxy-3-methoxy-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}xanthen-9-one](/img/structure/B12456603.png)
1,5-Dihydroxy-3-methoxy-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}xanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dihydroxy-3-methoxy-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}xanthen-9-one is a complex organic compound belonging to the class of xanthone glucosides. Xanthones are a group of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy-3-methoxy-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}xanthen-9-one typically involves the following steps:
Formation of the xanthone core: This can be achieved through the cyclization of appropriate benzophenone derivatives under acidic or basic conditions.
Hydroxylation and methoxylation: Introduction of hydroxyl and methoxy groups at specific positions on the xanthone core using reagents like hydroxylamine and methyl iodide.
Glycosylation: Attachment of the sugar moiety (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) to the xanthone core through glycosidic bond formation, often using glycosyl donors and catalysts like silver carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed for purification.
化学反応の分析
反応の種類
1,5-ジヒドロキシ-3-メトキシ-8-{[3,4,5-トリヒドロキシ-6-(ヒドロキシメチル)オキサン-2-イル]オキシ}キサンテン-9-オンは、次のようなさまざまな化学反応を起こします。
酸化: 過マンガン酸カリウムなどの酸化剤を使用して、キノンを形成することができます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用して、キサンテン核を還元することができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 鉄や塩化アルミニウムなどの触媒の存在下でのハロゲンやニトロ基などの求電子剤。
主要な生成物
酸化: キサンテンキノンの形成。
還元: 還元されたキサンテン誘導体の形成。
置換: さまざまな官能基を持つ置換キサンテン誘導体の形成。
4. 科学研究への応用
1,5-ジヒドロキシ-3-メトキシ-8-{[3,4,5-トリヒドロキシ-6-(ヒドロキシメチル)オキサン-2-イル]オキシ}キサンテン-9-オンは、いくつかの科学研究に応用されています。
化学: 他の複雑な有機分子の合成のための前駆体として使用されます。
生物学: 抗酸化作用とフリーラジカルを捕捉する可能性について研究されています。
医学: さまざまな疾患の治療における潜在的な可能性を示す、抗炎症作用と抗癌作用について調査されています。
産業: 天然物ベースの医薬品や栄養補助食品の開発に利用されています。
科学的研究の応用
1,5-Dihydroxy-3-methoxy-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}xanthen-9-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its antioxidant properties and potential to scavenge free radicals.
Medicine: Investigated for its anti-inflammatory and anticancer activities, showing potential in the treatment of various diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
この化合物は、さまざまなメカニズムを通じてその効果を発揮します。
抗酸化作用: フリーラジカルと活性酸素種を捕捉し、細胞を酸化損傷から保護します。
抗炎症作用: 炎症性サイトカインと酵素の産生を阻害し、炎症を軽減します。
抗癌作用: 特定の分子経路を標的にし、細胞増殖を阻害することで、癌細胞のアポトーシスを誘導します。
6. 類似化合物の比較
類似化合物
1,5-ジヒドロキシ-3-メトキシキサンテン: グリコシル部分は欠如しており、水溶性が低くなっています。
1,5-ジヒドロキシ-3,8-ジメトキシキサンテン: 追加のメトキシ基を含んでおり、生物活性を変化させています。
1,5-ジヒドロキシ-3-メトキシ-8-{[3,4-ジヒドロキシ-6-(ヒドロキシメチル)オキサン-2-イル]オキシ}キサンテン-9-オン: 同様の構造ですが、糖部分のヒドロキシル基が少なくなっています。
独自性
1,5-ジヒドロキシ-3-メトキシ-8-{[3,4,5-トリヒドロキシ-6-(ヒドロキシメチル)オキサン-2-イル]オキシ}キサンテン-9-オンは、その特異的なグリコシル化パターンにより、水溶性とバイオアベイラビリティが向上し、さまざまな治療用途に有望な候補となっています。
類似化合物との比較
Similar Compounds
1,5-Dihydroxy-3-methoxyxanthone: Lacks the glycosyl moiety, making it less water-soluble.
1,5-Dihydroxy-3,8-dimethoxyxanthone: Contains an additional methoxy group, altering its biological activity.
1,5-Dihydroxy-3-methoxy-8-{[3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}xanthen-9-one: Similar structure but with fewer hydroxyl groups on the sugar moiety.
Uniqueness
1,5-Dihydroxy-3-methoxy-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}xanthen-9-one is unique due to its specific glycosylation pattern, which enhances its water solubility and bioavailability, making it a promising candidate for various therapeutic applications.
特性
分子式 |
C20H20O11 |
|---|---|
分子量 |
436.4 g/mol |
IUPAC名 |
1,5-dihydroxy-3-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C20H20O11/c1-28-7-4-9(23)13-11(5-7)29-19-8(22)2-3-10(14(19)16(13)25)30-20-18(27)17(26)15(24)12(6-21)31-20/h2-5,12,15,17-18,20-24,26-27H,6H2,1H3 |
InChIキー |
XMVBNLMKPMPWAX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Methoxyphenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12456523.png)
![N-(furan-2-ylmethyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B12456532.png)

![2-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12456541.png)
![N-(2,4-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12456551.png)

amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12456561.png)
![N-methyl-2,4,6-trinitro-N-{2-[(2,4,6-trinitrophenyl)sulfanyl]ethyl}aniline](/img/structure/B12456564.png)
![[3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](thiophen-2-yl)methanone](/img/structure/B12456572.png)
![3,4-dibromo-2-[(E)-{[3-chloro-4-(morpholin-4-yl)phenyl]imino}methyl]-6-ethoxyphenol](/img/structure/B12456576.png)
![Propyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate](/img/structure/B12456578.png)

![(1R,2S)-2-[(2,5-dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12456590.png)

